3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that features a triazole ring, a phenylprop-2-enylthio group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenylprop-2-enylthio and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylprop-2-enylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylprop-2-enylthio-1,2,4-triazole-4-ylamine
- 5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine
- 3-((2E)-3-phenylprop-2-enylthio)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-((2E)-3-phenylprop-2-enylthio)-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine is unique due to the presence of both the phenylprop-2-enylthio and fluorophenyl groups
Properties
Molecular Formula |
C17H15FN4S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H15FN4S/c18-15-10-8-14(9-11-15)16-20-21-17(22(16)19)23-12-4-7-13-5-2-1-3-6-13/h1-11H,12,19H2/b7-4+ |
InChI Key |
WOVUAQIHFNNMLW-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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